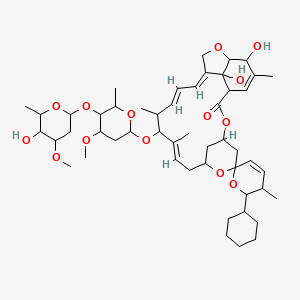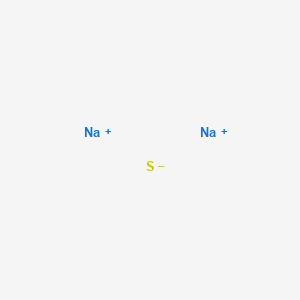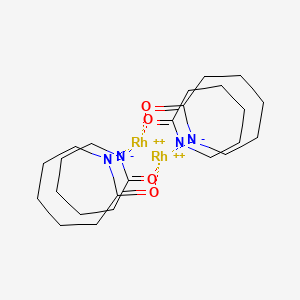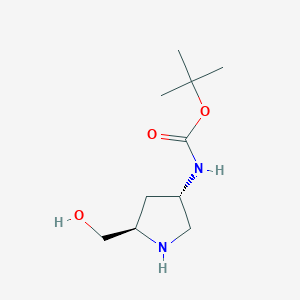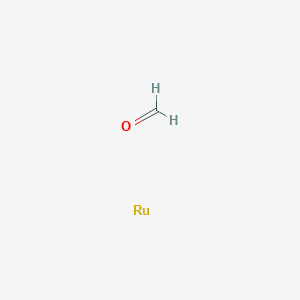
Dodecacarbonyltriruthenium
Übersicht
Beschreibung
Dodecacarbonyltriruthenium is a useful research compound. Its molecular formula is CH2ORu and its molecular weight is 131.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalytic Carbonylation and Hydroamidation : Dodecacarbonyltriruthenium is an effective catalyst for carbonylation of amines and hydroamidation of olefins. This process can yield N-benzylformamide and N-benzylnonanamide, among others (Tsuji et al., 1986).
Addition of N-substituted Formamides to Olefins : It has been demonstrated to catalyze the addition of N-substituted formamides to olefins, producing compounds like N-methylcyclopentanecarboxamide (Tsuji et al., 1987).
Formation of Carboxylate Complexes : The compound reacts with carboxylic acids to form orange, polymeric compounds and has interesting reactions with carbon monoxide under mild conditions (Crooks et al., 1969).
Reaction with Di-n-butyl Ether : this compound reacts with di-n-butyl ether to produce various ruthenium complexes, demonstrating its reactivity and potential for creating new compounds (Johnson et al., 1970).
Hydroacylation of Olefins : It is also used in catalyzing the hydroacylation of olefins with aldehydes, producing unsymmetric ketones (Kondo et al., 1987).
Ortho-Metalation Reactions : Its reaction with azobenzene and o-semidine leads to the formation of various ruthenium complexes, indicating its utility in ortho-metalation reactions (Bruce et al., 1971).
Formation of Organotin–Ruthenium Complexes : this compound interacts with triorganotin chlorides to form tin–ruthenium bonded complexes, showing its ability to form complexes with other metals (Cotton et al., 1968).
Synthesis and Structure Analysis : The compound's reaction with 1,3,5-trithiacyclohexane has been studied, leading to the synthesis of complexes where S-atoms coordinate to Ru-atoms (Hoferkamp et al., 1992).
Biopolymer-Supported Catalysis : Its immobilization onto biopolymers like chitosan supported on SiO2 has been explored for catalytic applications, showing improved activity and regioselectivity in hydroformylation (Escobar-Bedia et al., 2022).
Enantioselective Hydrierkatalysatoren Development : this compound reacts with chiral monocarboxylic acids to form diruthenium complexes, which have been tested as catalysts for enantioselective hydrogenation (Wolfender et al., 1990).
Eigenschaften
IUPAC Name |
formaldehyde;ruthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O.Ru/c1-2;/h1H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDTXBZDEOAFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.[Ru] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ORu | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


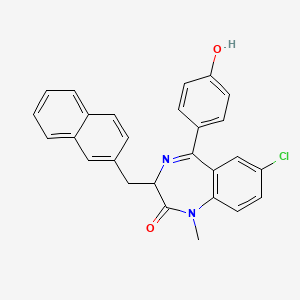
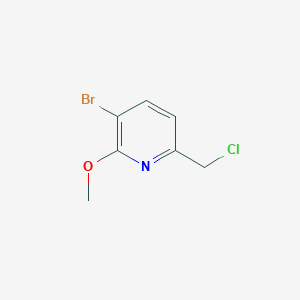
![2-[[Carboxy(hydroxy)methyl]disulfanyl]-2-hydroxyacetic acid](/img/structure/B8016349.png)
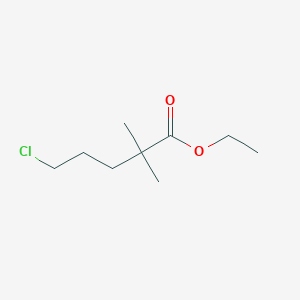
![(3a'R,4R,7a'R)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B8016360.png)
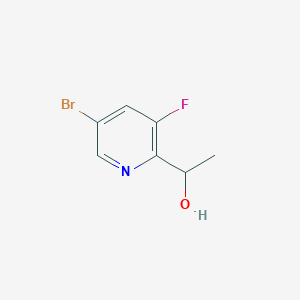
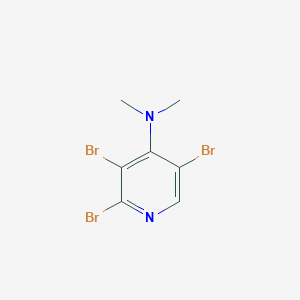
![3-[(3,3-Dimethylbutyl)amino]-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B8016376.png)
